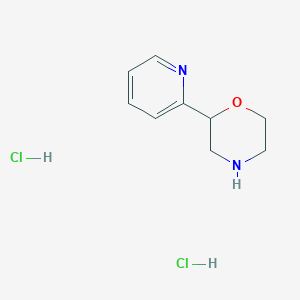
2-(Pyridin-2-yl)morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O . It has a molecular weight of 200.67 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 306.2±32.0 °C and a predicted density of 1.087±0.06 g/cm3 . The compound’s pKa is predicted to be 8.03±0.40 .科学的研究の応用
Synthesis and Pharmacological Potential :
- Kumar, Sadashiva, and Rangappa (2007) discussed the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials, including arecoline derivatives and phendimetrazine. The synthesis involved bromination of 3-acetylpyridine and dehydration of a diol with cyclization, yielding an overall 36% success rate (Kumar, Sadashiva, & Rangappa, 2007).
- Avcı, Atalay, Cömert, and Dinçer (2011) conducted density functional theory calculations on the molecular structure, vibrational frequencies, and chemical shift assignments of a related compound, providing insights into its molecular structure and potential for designing efficient materials containing a 1,2,4-triazole core (Avcı, Atalay, Cömert, & Dinçer, 2011).
Chemical Properties and Crystallography :
- Horton et al. (2012) analyzed the crystal structure of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, highlighting the conformation of the morpholine ring and the interactions within the crystal structure, including hydrogen bonds and π–π stacking (Horton et al., 2012).
Novel Synthesis Methods :
- Bonacorso et al. (2018) reported the successful synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. This synthesis is significant for photophysical analyses and understanding biomolecular binding properties (Bonacorso et al., 2018).
Application in Drug Development :
- Varynskyi and Kaplaushenko (2020) explored the metabolism of a morpholinium compound, revealing the structure of its main metabolite through chromatography and mass spectrometry, indicating its relevance in pharmaceutical research (Varynskyi & Kaplaushenko, 2020).
Safety and Hazards
将来の方向性
While specific future directions for 2-(Pyridin-2-yl)morpholine dihydrochloride are not mentioned in the available literature, similar compounds like pyrimidine derivatives have been used in the design of new drugs with potential biological activities . This suggests that this compound could also be explored for its potential biological activities in future research.
作用機序
Target of Action
The primary target of 2-(Pyridin-2-yl)morpholine dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Biochemical Pathways
The compound’s inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the normal triple helix formation of collagen, potentially leading to decreased collagen stability and altered tissue structure.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound results in a decrease in the formation of 4-hydroxyproline . This can lead to a disruption in the normal structure and function of collagen, potentially affecting the integrity of various tissues in the body.
特性
IUPAC Name |
2-pyridin-2-ylmorpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10H,5-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWTHPVAJTXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

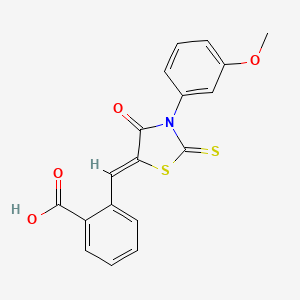
![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)
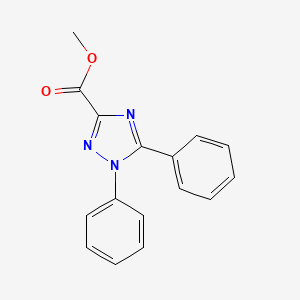
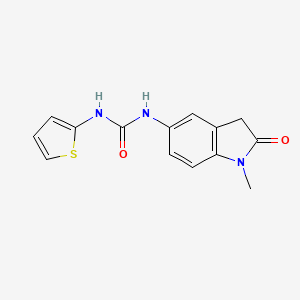
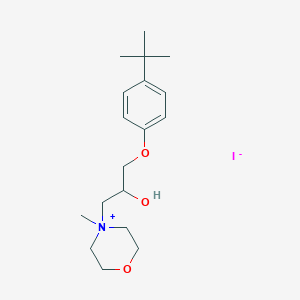
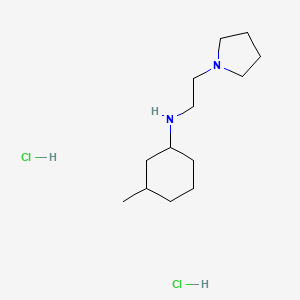


![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)
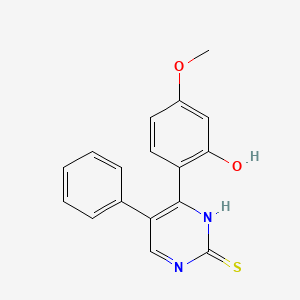
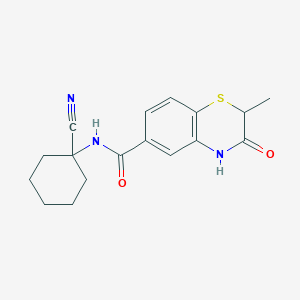
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)
